L-Gluconic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

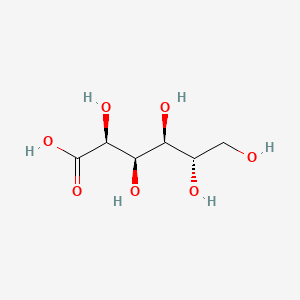

L-gluconic acid is a gluconic acid having L-configuration. It is an enantiomer of a D-gluconic acid.

Aplicaciones Científicas De Investigación

Food Industry

Preservative and Acidulant

L-Gluconic acid is widely used as a food preservative due to its ability to inhibit microbial growth. It acts as an acidulant, enhancing the flavor and stability of food products. Studies have shown that it can effectively lower pH levels, which is crucial for preserving various food items.

Nutritional Supplement

In the food industry, this compound is also utilized as a nutritional supplement, particularly in fortified foods. It serves as a source of minerals like calcium when combined with divalent metal salts, such as calcium gluconate, which can help address deficiencies in human diets .

Pharmaceutical Applications

Medicinal Uses

this compound and its derivatives have been investigated for their potential medicinal benefits. For instance, calcium gluconate has been shown to disrupt biofilms formed by drug-resistant bacteria like Staphylococcus aureus, which is critical in treating infections . Moreover, research indicates that gluconate can inhibit tumor growth by altering metabolic processes in tumor tissues .

Metabolomics Research

Recent studies have identified this compound as a metabolite associated with hyperglycemia and oxidative stress in clinical settings. It has been proposed as a biomarker for predicting outcomes in patients with conditions such as stroke . This underscores its relevance in medical diagnostics and treatment strategies.

Agricultural Applications

Soil Health and Nutrient Solubilization

this compound plays a vital role in agriculture by enhancing soil health. It aids in the solubilization of phosphorus from aluminum phosphate (Al-P), improving nutrient availability to plants. Research involving Nguyenibacter sp. demonstrated that gluconic acid secretion significantly increased available phosphorus concentrations in culture media .

Biopesticide Development

The compound has also been explored for use in biopesticides due to its ability to inhibit pathogenic microorganisms in soil and plant systems. This application aligns with sustainable agricultural practices by reducing reliance on synthetic chemicals.

Biotechnology and Industrial Applications

Catalysis in Organic Synthesis

this compound is increasingly utilized in green chemistry for catalyzing organic reactions. Bimetallic catalysts have been developed for the electrochemical oxidation of glucose to gluconic acid, showcasing efficient conversion processes with minimal environmental impact . These advancements highlight its potential for sustainable industrial applications.

Enzyme Immobilization Techniques

In biotechnology, this compound is produced through enzyme immobilization techniques that enhance the efficiency of biocatalysts. For example, engineered glucose dehydrogenases have been immobilized on porous supports to facilitate gluconic acid production from various substrates . This approach improves reusability and stability of the enzymes involved.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Food Preservation | Liu et al., 2021 | Demonstrated effectiveness against Staphylococcus aureus biofilms |

| Medicinal Use | Mycielska et al., 2019 | Inhibition of tumor growth via metabolic alteration |

| Agricultural Benefit | Nguyenibacter sp. L1 study | Increased phosphorus availability through gluconic acid secretion |

| Biocatalytic Processes | Khawaji et al., 2021 | Efficient glucose oxidation using bimetallic catalysts |

Propiedades

Fórmula molecular |

C6H12O7 |

|---|---|

Peso molecular |

196.16 g/mol |

Nombre IUPAC |

(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |

InChI |

InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |

Clave InChI |

RGHNJXZEOKUKBD-KLVWXMOXSA-N |

SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

SMILES isomérico |

C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |

SMILES canónico |

C(C(C(C(C(C(=O)O)O)O)O)O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.